(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-16-8-13-22(17(2)14-16)27-24(28)21-15-18-6-4-5-7-23(18)29-25(21)26-19-9-11-20(30-3)12-10-19/h4-15H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGKLHXZNPFENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a complex structure characterized by:
- A chromene core
- A carboxamide functional group
- Substituents that include 2,4-dimethylphenyl and 4-methylsulfanylphenyl groups
This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : It has shown potential against several bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
The anticancer effects are believed to stem from the compound's ability to:
- Induce apoptosis in cancer cells
- Inhibit cell proliferation by affecting cell cycle regulation
Case Studies
- Study on Breast Cancer Cells : In vitro tests demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Lung Cancer Research : Another study reported that the compound inhibited the growth of A549 lung cancer cells. The observed IC50 was around 20 µM, with significant effects on cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria.
Results Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while the compound shows some antibacterial potential, further modifications may enhance its efficacy.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression.
Key Findings
- Cyclooxygenase (COX) Inhibition : The compound exhibited moderate COX-1 and COX-2 inhibition, which is significant for anti-inflammatory applications.
- Proteasome Activity : Inhibitory assays revealed that it could reduce proteasome activity in cancer cells, suggesting a role in protein degradation pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the methylsulfanyl and phenyl groups have been shown to significantly impact potency. For instance:
- Increasing electron-donating groups on the phenyl ring enhances anticancer activity.
- Altering substituents on the chromene core can lead to improved enzyme inhibition.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-fluorophenyl analogue exhibits stronger electron-withdrawing properties, which may alter binding affinity in enzyme-targeted applications.
- Metabolic Stability : The tetrahydrofuran substituent in could reduce oxidative metabolism compared to the target compound’s methyl groups, as cyclic ethers often resist cytochrome P450-mediated degradation.
Pharmacokinetic and Bioavailability Considerations
highlights critical molecular properties influencing oral bioavailability:
- Rotatable Bonds : The target compound has ~7 rotatable bonds (estimated from structure), below the threshold of 10 associated with favorable bioavailability .
- Polar Surface Area (PSA) : The methylsulfanyl and dimethylphenyl groups reduce PSA compared to the sulfamoyl derivative (Compound 12, PSA ~100 Ų), aligning with the ≤140 Ų criterion for improved absorption .
- Hydrogen Bonding: The target lacks strong H-bond donors (unlike Compound 12’s sulfonamide), further enhancing permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
